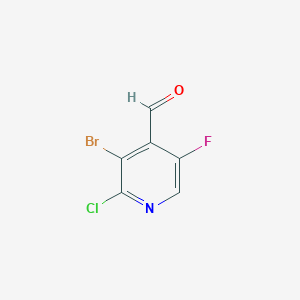
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Overview
Description
“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2090368-64-0. It has a molecular weight of 238.44 and is typically in solid form .
Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is typically in solid form . The compound has a molecular weight of 238.44 .Scientific Research Applications
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry .
- Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
-
Metal-free Site-selective C–N Bond-forming Reaction
- Scientific Field : Organic Chemistry .
- Summary of the Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
- Methods of Application : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Results or Outcomes : A wide range of halogenated groups were generated, which have a wide utility for organic synthesis .
-
Synthesis of Fluorinated Pyridines
- Scientific Field : Heterocyclic Chemistry .
- Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
-
Useful Intermediate for Pharmaceutical and Organic Synthesis
- Scientific Field : Pharmaceutical and Organic Synthesis .
- Summary of the Application : 4-Bromo-3-chloro-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
-
Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
-
Synthesis of Fluorinated Pyridines
- Scientific Field : Heterocyclic Chemistry .
- Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
-
Metal-free Site-selective C–N Bond-forming Reaction
- Scientific Field : Organic Chemistry .
- Summary of the Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
- Methods of Application : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Results or Outcomes : A wide range of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
-
Useful Intermediate for Pharmaceutical and Organic Synthesis
- Scientific Field : Pharmaceutical and Organic Synthesis .
- Summary of the Application : 4-Bromo-3-chloro-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLCLNSBURVVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



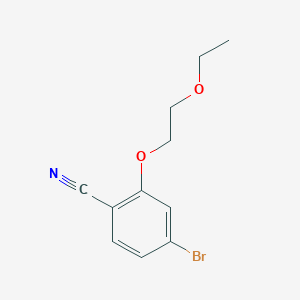
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
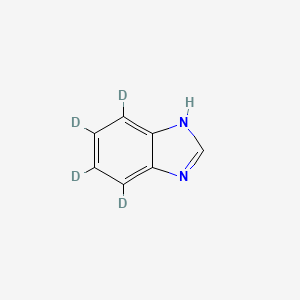
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
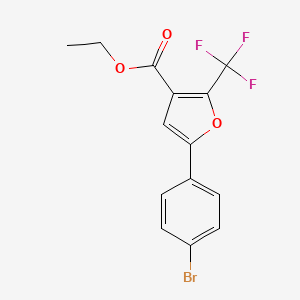
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
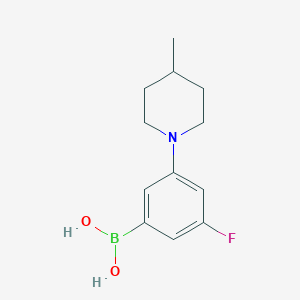
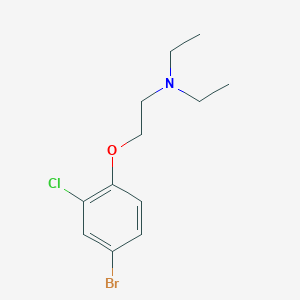
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
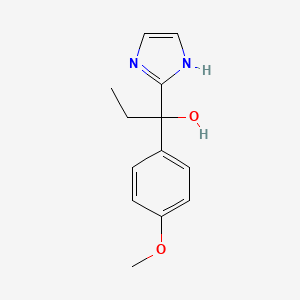
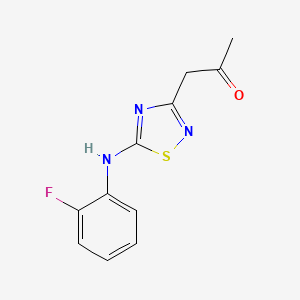
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)